molecular formula C24H30N4O6 B11566488 N,N'-bis(3-nitrophenyl)dodecanediamide

N,N'-bis(3-nitrophenyl)dodecanediamide

Cat. No.: B11566488
M. Wt: 470.5 g/mol
InChI Key: BLENWKAYUTUOLZ-UHFFFAOYSA-N
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Description

N,N'-bis(3-nitrophenyl)dodecanediamide is a diamide derivative featuring a dodecanediamide backbone (12-carbon chain) with two 3-nitrophenyl groups attached to the terminal nitrogen atoms.

Properties

Molecular Formula

C24H30N4O6

Molecular Weight

470.5 g/mol

IUPAC Name

N,N'-bis(3-nitrophenyl)dodecanediamide

InChI

InChI=1S/C24H30N4O6/c29-23(25-19-11-9-13-21(17-19)27(31)32)15-7-5-3-1-2-4-6-8-16-24(30)26-20-12-10-14-22(18-20)28(33)34/h9-14,17-18H,1-8,15-16H2,(H,25,29)(H,26,30)

InChI Key

BLENWKAYUTUOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCCCCCCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-nitrophenyl)dodecanediamide typically involves the reaction of dodecanedioic acid with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N,N’-bis(3-nitrophenyl)dodecanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-nitrophenyl)dodecanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

N,N’-bis(3-nitrophenyl)dodecanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(3-nitrophenyl)dodecanediamide involves its interaction with molecular targets such as proteins and enzymes. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The amide bonds provide structural stability, allowing the compound to form stable complexes with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations: Nitro vs. Methoxy Groups

Compound : N,N'-bis(2-methoxyphenyl)dodecanediamide

  • Key Difference : Methoxy groups at the 2-position on phenyl rings instead of nitro groups at the 3-position.
  • Impact: Electron Effects: Methoxy groups are electron-donating (+M effect), enhancing electron density on the phenyl ring, whereas nitro groups are electron-withdrawing (-M effect). This alters electronic interactions in reactions or polymer matrices. Applications: Methoxy derivatives are often used in pharmaceuticals or agrochemicals, while nitro-substituted compounds are more common in high-performance polymers or explosives .

Backbone Chain Length: Dodecanediamide vs. Butanediamide

  • Key Difference : Butanediamide (4-carbon chain) vs. dodecanediamide (12-carbon chain).
  • Lipophilicity: The longer dodecanediamide chain increases lipophilicity, enhancing membrane permeability in biological systems or compatibility with hydrophobic polymer matrices. Synthesis: Longer chains may require specialized coupling agents or reaction conditions to avoid side reactions .

Functional Group Variations: Amide vs. Imine

Compound : (1E,1'E)-N,N'-(methylenebis(4,1-phenylene))bis(1-(3-nitrophenyl)methanimine

  • Key Difference : Imine (-C=N-) linkages instead of amide (-CONH-) groups.
  • Impact :
    • Stability : Imines are less hydrolytically stable than amides, making the diamide derivative more suitable for aqueous environments.
    • Reactivity : Imines participate in dynamic covalent chemistry, enabling applications in self-healing materials, whereas amides are more inert and thermally stable.
    • Synthesis : Imine formation typically involves condensation of aldehydes and amines, while amides require carbodiimide coupling or acid chloride reactions .

Positional Isomerism of Nitro Groups

Compound: Propanamide, N-[2-(ethylamino)-5-nitrophenyl]- (CAS: 88374-35-0)

  • Key Difference : Nitro group at the 5-position on the phenyl ring vs. 3-position.
  • Impact: Electronic Effects: The para-nitro group (relative to the ethylamino substituent) creates a distinct electronic environment, altering resonance and charge distribution. Biological Activity: Positional isomerism can significantly affect pharmacological properties, such as binding affinity to target proteins. Synthetic Routes: Regioselective nitration or protection/deprotection strategies are required to achieve specific substitution patterns .

Data Table: Comparative Analysis of Key Compounds

Compound Name Backbone Substituents Functional Group Key Properties/Applications Reference ID
N,N'-bis(3-nitrophenyl)dodecanediamide Dodecanediamide 3-nitro phenyl Amide Polymer intermediates, high thermal stability [6], [10]
N,N'-bis(2-methoxyphenyl)dodecanediamide Dodecanediamide 2-methoxy phenyl Amide Pharmaceuticals, agrochemicals [5]
Butanediamide, N,N'-bis(3-nitrophenyl) Butanediamide 3-nitro phenyl Amide Crystalline materials, rigid structures [10]
(1E,1'E)-N,N'-(methylenebis...)methanimine Methylene 3-nitro phenyl Imine Dynamic covalent materials, sensors [6]
N-(3-Nitrophenyl)acetamide Acetamide 3-nitro phenyl Amide Monomer for dyes, intermediates [9]

Research Findings and Trends

  • Thermal Stability : Nitro-substituted diamides (e.g., this compound) exhibit superior thermal stability compared to methoxy analogs, making them suitable for high-temperature polymer applications .
  • Solubility Trends : Longer alkyl backbones (e.g., dodecanediamide) reduce water solubility but enhance compatibility with organic solvents and polymers .
  • Synthetic Challenges : Regioselective nitration and avoiding over-functionalization are critical in synthesizing nitro-substituted diamides .

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